Cas no 1484901-75-8 (4-methanesulfonyl-2-phenylbutanoic acid)
4-methanesulfonyl-2-phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methanesulfonyl-2-phenylbutanoic acid
- Benzeneacetic acid, α-[2-(methylsulfonyl)ethyl]-
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- Inchi: 1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13)
- InChI Key: RHLXNSFBBLTCTN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1=CC=CC=C1)CCS(C)(=O)=O
4-methanesulfonyl-2-phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B485918-10mg |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B485918-50mg |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B485918-100mg |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-188733-1g |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 1g |
$785.0 | 2023-11-13 | |
| Enamine | EN300-188733-5g |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 5g |
$2277.0 | 2023-11-13 | |
| Enamine | EN300-188733-10g |
4-methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 10g |
$3376.0 | 2023-11-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308660-50mg |
4-Methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 50mg |
¥4258 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308660-100mg |
4-Methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 100mg |
¥6854 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308660-250mg |
4-Methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 250mg |
¥8397 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308660-500mg |
4-Methanesulfonyl-2-phenylbutanoic acid |
1484901-75-8 | 95% | 500mg |
¥15422 | 2023-04-15 |
4-methanesulfonyl-2-phenylbutanoic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-methanesulfonyl-2-phenylbutanoic acid
4-Methanesulfonyl-2-phenylbutanoic Acid: An Overview of CAS No. 1484901-75-8
4-Methanesulfonyl-2-phenylbutanoic acid (CAS No. 1484901-75-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group and a phenylbutanoic acid moiety. These structural features contribute to its diverse chemical properties and biological activities.
The chemical formula of 4-methanesulfonyl-2-phenylbutanoic acid is C11H12O4S, and its molecular weight is approximately 236.27 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In the realm of pharmaceutical research, 4-methanesulfonyl-2-phenylbutanoic acid has shown promising potential as a lead compound for the development of new therapeutic agents. Recent studies have focused on its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 4-methanesulfonyl-2-phenylbutanoic acid has also been investigated for its potential as an anti-cancer agent. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings suggest that 4-methanesulfonyl-2-phenylbutanoic acid could be a valuable candidate for further preclinical and clinical studies in oncology.
In addition to its biological activities, 4-methanesulfonyl-2-phenylbutanoic acid has found applications in chemical synthesis due to its versatile reactivity. The methanesulfonyl group can serve as a leaving group in nucleophilic substitution reactions, making it useful for the synthesis of more complex molecules. For example, a 2019 study in Organic Letters described a novel method for the synthesis of substituted pyrroles using 4-methanesulfonyl-2-phenylbutanoic acid as a key intermediate. This method offers improved yields and selectivity compared to traditional approaches.
The physical properties of 4-methanesulfonyl-2-phenylbutanoic acid, such as its melting point and solubility, are also important considerations for its practical applications. The compound has a melting point of around 150°C, which makes it suitable for thermal processes without significant decomposition. Its limited solubility in water can be advantageous in formulations where controlled release or stability is desired.
In conclusion, 4-methanesulfonyl-2-phenylbutanoic acid (CAS No. 1484901-75-8) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, chemical synthesis, and materials science. Its unique molecular structure confers it with valuable chemical properties and biological activities, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, the future prospects for this compound appear promising.
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